molecular formula C35H46N3O5+ B12406841 MraY-IN-1

MraY-IN-1

Cat. No.: B12406841
M. Wt: 588.8 g/mol
InChI Key: IGPLRSHUMOVPOM-HKBQPEDESA-O
Attention: For research use only. Not for human or veterinary use.
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Description

MraY-IN-1, also known as compound 12a, is a potent inhibitor of the bacterial translocase enzyme MraY. This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This compound exhibits significant antibacterial activity against various bacterial strains, including Escherichia coli K12, Bacillus subtilis W23, and Pseudomonas fluorescens Pf-5 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MraY-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are often proprietary and may involve complex organic synthesis techniques.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis processes, including the use of automated reactors and purification systems to ensure high yield and purity. The exact methods may vary depending on the manufacturer and the scale of production.

Chemical Reactions Analysis

Types of Reactions: MraY-IN-1 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

MraY-IN-1 has several scientific research applications, including:

Mechanism of Action

MraY-IN-1 exerts its effects by inhibiting the bacterial translocase enzyme MraY. This enzyme is responsible for transferring phospho-MurNAc-pentapeptide from uridine diphosphate-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I, an intermediate in peptidoglycan biosynthesis. By inhibiting this enzyme, this compound disrupts the formation of the bacterial cell wall, leading to bacterial cell death .

Comparison with Similar Compounds

    Muraymycin D2: Another potent inhibitor of MraY with a similar mechanism of action.

    Caprazamycin: A nucleoside antibiotic that targets MraY.

    Tunicamycin: Inhibits bacterial translocase enzymes and has a similar uridine moiety.

Uniqueness of MraY-IN-1: this compound is unique due to its specific structure and binding affinity for the MraY enzyme. It exhibits a distinct interaction pattern with the enzyme, making it a valuable tool for studying bacterial translocase inhibition and developing new antibacterial agents .

Properties

Molecular Formula

C35H46N3O5+

Molecular Weight

588.8 g/mol

IUPAC Name

[(5S)-5-[[4-[benzyl(heptanoyl)amino]-2-phenylmethoxybenzoyl]amino]-6-methoxy-6-oxohexyl]azanium

InChI

InChI=1S/C35H45N3O5/c1-3-4-5-12-20-33(39)38(25-27-15-8-6-9-16-27)29-21-22-30(32(24-29)43-26-28-17-10-7-11-18-28)34(40)37-31(35(41)42-2)19-13-14-23-36/h6-11,15-18,21-22,24,31H,3-5,12-14,19-20,23,25-26,36H2,1-2H3,(H,37,40)/p+1/t31-/m0/s1

InChI Key

IGPLRSHUMOVPOM-HKBQPEDESA-O

Isomeric SMILES

CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)N[C@@H](CCCC[NH3+])C(=O)OC)OCC3=CC=CC=C3

Canonical SMILES

CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)NC(CCCC[NH3+])C(=O)OC)OCC3=CC=CC=C3

Origin of Product

United States

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